molecular formula C12H15ClFNO2 B1302906 (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049740-12-6

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1302906
CAS No.: 1049740-12-6
M. Wt: 259.7 g/mol
InChI Key: FRZTWNHRSHWUGF-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline : Demonstrated in crystallography studies, this compound, which is structurally similar to (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, forms a specific conformation and participates in molecular interactions, including O—H⋯O, C—H⋯O, and C—H⋯F interactions, contributing to the formation of two-dimensional molecular layers (Rajalakshmi et al., 2013).

Synthesis and Characterization

  • Tri(o-fluorobenzyl)tin Ester Synthesis : Involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, leading to complexes that have been characterized by elemental analyses, IR, and 1H NMR spectroscopy. Such synthetic routes and characterizations are relevant for compounds like this compound (Yin et al., 2004).

Stereospecific Recognition and Binding

  • Stereospecific Recognition in Plasma Proteins : Studies on structurally similar compounds, like AS-3201, show how stereochemistry influences binding to plasma proteins, which is crucial for understanding the pharmacokinetics and interactions of similar compounds in biological systems (Kurono et al., 2006).

Antiviral and Antibacterial Applications

  • Enantioselective Synthesis of Antiinfluenza Compound A-315675 : This compound's synthesis involves a pyrrolidine core, similar to the core structure in this compound, highlighting its potential use in developing antiviral medications (DeGoey et al., 2002).

Prodrug Development and Pharmacodynamics

  • Biotransformation of Prasugrel : Involves the conversion of prasugrel to its active metabolite, demonstrating the role of carboxylesterases in drug metabolism, which is relevant for understanding the metabolic pathways of similar compounds (Williams et al., 2008).

Properties

IUPAC Name

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZTWNHRSHWUGF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375940
Record name 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049740-12-6
Record name 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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